3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique molecular structure, which includes a benzenesulfonyl group, a fluorine atom, a methyl group, and a quinolin-4-one core
Mechanism of Action
Mode of Action
It is known that many benzenesulfonyl derivatives act as competitive inhibitors of various enzymes . They interact with their targets and cause changes that can inhibit the normal function of the enzyme. The specific interactions and changes caused by this compound need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinolin-4-one core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
3-(Benzenesulfonyl)-1-methylquinolin-4-one
6-Fluoro-1-methylquinolin-4-one
3-(Benzenesulfonyl)-quinolin-4-one
Uniqueness: 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both the fluorine atom and the benzenesulfonyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the dihydroquinoline class. Its unique structure, characterized by the presence of a benzenesulfonyl group and a fluorinated phenyl moiety, suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in drug development targeting various diseases.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It has been observed to:
- Inhibit Enzymatic Activity : By binding to the active sites of enzymes, it blocks their catalytic functions, which may lead to therapeutic effects in conditions like cancer and inflammation.
- Modulate Receptor Functions : The compound can interact with cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Studies show that compounds similar to this quinoline derivative have demonstrated potent inhibitory effects against various cancer cell lines, including non-small cell lung cancer (A549) cells. For instance, related compounds have shown IC50 values significantly lower than established anticancer drugs like 5-fluorouracil .
- Anti-inflammatory Effects : The compound's interaction with enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies highlight the biological efficacy of compounds within this chemical class:
Table 1: Inhibitory Activity Against A549 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
5-Fluorouracil | 4.98 ± 0.41 | Chemotherapy agent |
This compound | TBD | Enzyme inhibition |
Note: TBD indicates that specific IC50 values for this compound were not detailed in the sources but are suggested to be comparable or superior based on structural similarities.
Study Insights
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes was demonstrated through binding affinity studies using techniques such as surface plasmon resonance. These studies elucidate how the compound's structure enhances its interaction with target proteins.
- Cell Viability Assays : In vitro studies involving A549 cells showed that modifications in the chemical structure could lead to enhanced cytotoxicity. For example, halogen substitutions in similar compounds have been linked to increased potency against cancer cells .
Structural Comparisons
The uniqueness of this compound compared to other quinoline derivatives is crucial for its biological activity:
- Presence of Fluorine : This element enhances binding affinity and specificity towards biological targets.
- Benzenesulfonyl Group : This functional group facilitates strong interactions with enzyme active sites, contributing to its inhibitory effects.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZLKHZEUFZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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